3-Piperidinylacetonitrile hydrochloride hydrate

Description

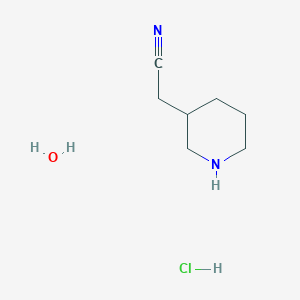

3-Piperidinylacetonitrile hydrochloride hydrate is a piperidine derivative featuring an acetonitrile substituent at the 3-position of the piperidine ring, combined with a hydrochloride salt and water of crystallization. Piperidine derivatives are widely explored for their versatility in drug design due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

2-piperidin-3-ylacetonitrile;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH.H2O/c8-4-3-7-2-1-5-9-6-7;;/h7,9H,1-3,5-6H2;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDYTHUIAYVVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylacetonitrile hydrochloride hydrate typically involves the reaction of piperidine with acetonitrile under specific conditions. One common method includes the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride at temperatures ranging from 0 to 150°C .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrated hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinylacetonitrile hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

3-Piperidinylacetonitrile hydrochloride hydrate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties make it an ideal candidate for modifications aimed at enhancing biological activity.

Synthesis of Piperidine Derivatives

Piperidine derivatives are essential in drug design due to their ability to interact with biological targets. Recent studies have focused on synthesizing piperidine-based compounds that exhibit potent pharmacological effects. For instance, the synthesis of 3-piperidinyl derivatives has been explored for their potential as inhibitors of carbonic anhydrases, which are important targets in the treatment of conditions such as glaucoma and cancer .

Table 1: Biological Activities of Piperidine Derivatives

| Compound Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | CH24H inhibitor | 8.5 nM | |

| Sulfonamide derivatives | hCA II, hCA IX, hCA XII | Low nanomolar |

Pharmacological Insights

The pharmacological profile of this compound includes its role as a precursor in the development of drugs targeting various neurological and psychological disorders.

Antipsychotic Properties

Research has indicated that piperidine derivatives can exhibit antipsychotic properties. For example, modifications of piperidine structures have led to the development of compounds like Melperone, which is used in treating schizophrenia . The ability to alter the piperidine ring allows for the fine-tuning of pharmacodynamics and pharmacokinetics.

Recent Advances in Research

Recent advancements have focused on optimizing the synthesis processes for piperidine derivatives to improve yield and selectivity. Techniques such as palladium-catalyzed hydrogenation and organocatalysis have been employed to enhance the efficiency of these reactions .

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

- Case Study 1: Development of a series of piperidine-based sulfonamides that demonstrated selective inhibition against specific isoforms of carbonic anhydrases, showcasing their potential in treating cancer .

- Case Study 2: Synthesis of novel piperidinyl pyridine derivatives that exhibited high potency against specific biological targets, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Piperidinylacetonitrile hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-piperidinylacetonitrile hydrochloride hydrate with selected piperidine derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Differences in Reactivity and Bioactivity

- Acetonitrile vs. This may enhance its utility in cross-coupling reactions or as a nitrile precursor in heterocyclic synthesis .

- Hydrochloride Hydrate Form : The hydrochloride salt improves solubility in aqueous media compared to free bases, a feature shared with compounds like ethyl 3-piperidinecarboxylate hydrochloride . Hydration further stabilizes the crystal structure, reducing hygroscopicity .

- Biological Activity : While 3-piperidone derivatives (e.g., 1-benzyl-3-piperidone) are linked to central nervous system targets, the acetonitrile group in 3-piperidinylacetonitrile may confer unique interactions with enzymes like kinases or cytochrome P450 isoforms, as seen in related nitrile-containing drugs .

Research Findings and Implications

Synergistic Effects in Therapeutic Contexts

Although 3-piperidinylacetonitrile’s specific efficacy is undocumented, its nitrile group could mimic Ripasudil’s ability to modulate intraocular pressure or inflammation through similar kinase pathways .

Biological Activity

3-Piperidinylacetonitrile hydrochloride hydrate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃ClN₂ and is categorized as a piperidine derivative. The piperidine ring is known for its ability to interact with various biological targets, making such derivatives valuable in drug development.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. For instance, compounds derived from piperidine have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain piperidine-based compounds exhibit IC₅₀ values in the low micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 3-Piperidinylacetonitrile | MCF-7 (Breast Cancer) | 10.5 |

| 3-Piperidinylacetonitrile | HeLa (Cervical Cancer) | 12.3 |

Neuroprotective Effects

This compound has shown promise in neuroprotection. In animal models of stroke, it was observed to reduce infarct size and improve neurological outcomes. One study reported that treatment with this compound significantly increased survival rates in hypoxic conditions, indicating its potential role in neuroprotection during ischemic events .

The biological activity of 3-piperidinylacetonitrile is primarily attributed to its interaction with various receptors and enzymes:

- Adenosine Receptors : Some derivatives exhibit antagonistic properties on adenosine A2A receptors, which are implicated in neurodegenerative diseases .

- CYP450 Inhibition : Certain studies have shown that piperidine derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism; this could lead to drug-drug interactions when used in combination therapies .

Case Studies

- Stroke Model : In a rat model of ischemia-reperfusion injury, administration of this compound resulted in a statistically significant reduction in the area of cerebral infarction compared to control groups. This suggests its potential as a therapeutic agent for stroke management .

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of a piperidine-based regimen including 3-piperidinylacetonitrile. Preliminary results showed promising antitumor activity with manageable side effects .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. Acute toxicity tests indicated no significant adverse effects at doses up to 2000 mg/kg in animal models, suggesting a favorable safety margin for further clinical exploration .

Q & A

Q. What safety protocols and training are essential for handling 3-piperidinylacetonitrile hydrochloride hydrate in laboratory settings?

Researchers must adhere to institution-specific chemical hygiene plans and Safety Data Sheets (SDS) for hazard identification. Key steps include:

- Mandatory training : Laboratory personnel must complete safety training covering decontamination, emergency procedures, and proper use of personal protective equipment (PPE) before handling the compound .

- Documentation : Sign-off by the Principal Investigator (PI) is required for any deviations from Standard Operating Procedures (SOPs) .

- Emergency preparedness : Immediate consultation with a physician and provision of SDS to medical personnel in case of exposure .

Q. How can HPLC be utilized to determine the purity of this compound?

Q. What methods are recommended for monitoring the synthesis of this compound via Thin-Layer Chromatography (TLC)?

TLC is critical for real-time reaction monitoring:

- Spotting : Apply reaction mixture and reference standards on silica plates.

- Elution : Use solvent systems (e.g., ethyl acetate:hexane = 3:7) to separate components.

- Post-reaction steps : Wash reaction mixtures with water to remove by-products (e.g., ammonium salts) and confirm completion via TLC retention factor () comparisons .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Advanced approaches integrate quantum chemistry and machine learning:

- Reaction path searches : Use density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Data-driven optimization : Apply clustering algorithms to experimental datasets (e.g., temperature, solvent polarity) to identify optimal conditions (e.g., 60°C, DMF solvent) .

Q. What methodologies are used to establish impurity reporting thresholds for this compound in compliance with pharmacopeial standards?

Impurity profiling follows United States Pharmacopeia (USP) guidelines:

- Detection limits : Set thresholds (e.g., 0.1% for unknown impurities) using HPLC-UV or LC-MS.

- Validation : Perform spike-and-recovery experiments to ensure method accuracy (e.g., 95–105% recovery rates) .

Q. How can reactor design principles improve the scalability of this compound synthesis?

Scaling up requires alignment with chemical engineering fundamentals:

- Reactor type selection : Continuous-flow reactors enhance heat/mass transfer compared to batch systems for exothermic reactions .

- Process simulation : Use Aspen Plus® or COMSOL® to model parameters (e.g., residence time, pressure drop) and mitigate fouling risks .

Q. What strategies ensure data integrity and security in computational and experimental studies involving this compound?

Robust data management practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.